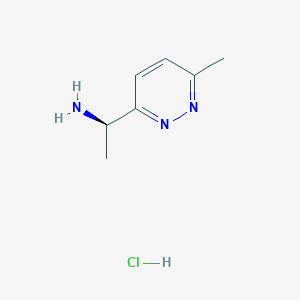

(R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hcl

Description

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

(1R)-1-(6-methylpyridazin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-4-7(6(2)8)10-9-5;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 |

InChI Key |

FHYGXZLXNDINMB-FYZOBXCZSA-N |

Isomeric SMILES |

CC1=NN=C(C=C1)[C@@H](C)N.Cl |

Canonical SMILES |

CC1=NN=C(C=C1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylpyridazine.

Alkylation: The 6-methylpyridazine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine group.

Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: The ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

6-Methylpyridazine: The parent compound without the ethan-1-amine group.

1-(6-Methylpyridazin-3-YL)ethan-1-amine: The free base form of the compound without the hydrochloride salt.

Uniqueness

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

(R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl features a pyridazine ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

This molecular structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

EP2 Receptor Antagonism

Recent studies have highlighted the role of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl as a selective antagonist of the prostanoid EP2 receptor. Activation of this receptor has been implicated in neuroinflammatory processes associated with diseases such as Alzheimer's and Parkinson's disease. Research indicates that antagonism of the EP2 receptor can lead to reduced neuroinflammation and oxidative stress, offering a protective effect in neurodegenerative models .

Neuroprotective Effects

In vitro studies have demonstrated that the compound enhances microglial phagocytosis of amyloid-beta, a hallmark of Alzheimer's disease pathology. By inhibiting EP2 receptor signaling, (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl reduces neurotoxicity and promotes neuronal survival under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl:

Neurodegenerative Disease Models

In a series of experiments using mouse models for Alzheimer's disease, administration of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl resulted in significant reductions in amyloid-beta accumulation and improved cognitive function. The study employed behavioral tests alongside biochemical assays to assess the compound's efficacy .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.